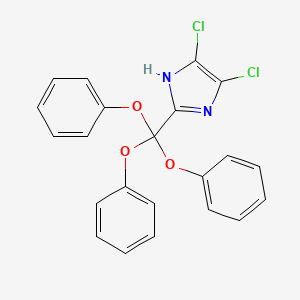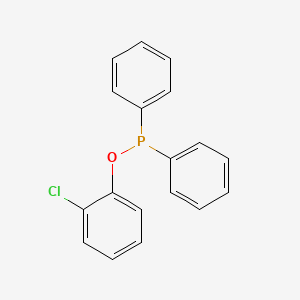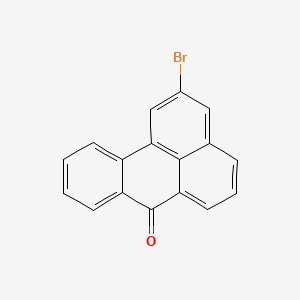
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile is a chiral cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. The presence of nitrile groups and the specific stereochemistry make this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl or isopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitrile derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with specific stereochemistry.
Biology
Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action for (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile groups can form hydrogen bonds or participate in other interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile: The enantiomer of the compound with different stereochemistry.
Cyclopropane-1,1-dicarbonitrile: Lacks the methyl and isopropyl groups.
2-Methylcyclopropane-1,1-dicarbonitrile: Lacks the isopropyl group.
Uniqueness
The specific stereochemistry and the presence of both methyl and isopropyl groups make (2S,3S)-2-Methyl-3-(propan-2-yl)cyclopropane-1,1-dicarbonitrile unique
Propiedades
Número CAS |
64206-74-2 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
(2S,3S)-2-methyl-3-propan-2-ylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C9H12N2/c1-6(2)8-7(3)9(8,4-10)5-11/h6-8H,1-3H3/t7-,8-/m0/s1 |
Clave InChI |
SXNAZTOMZZRICJ-YUMQZZPRSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C1(C#N)C#N)C(C)C |
SMILES canónico |
CC1C(C1(C#N)C#N)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


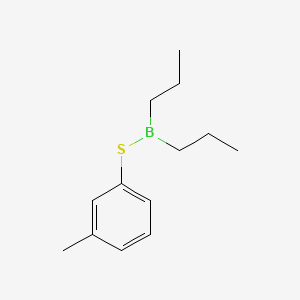
silane](/img/structure/B14506638.png)


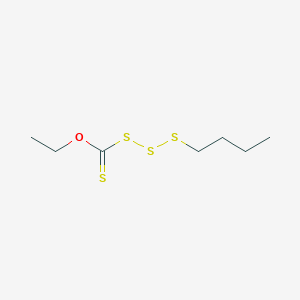
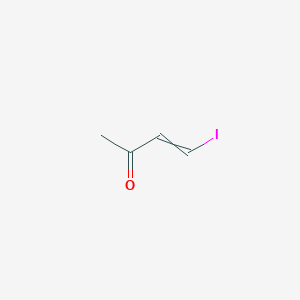
![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)

